Regioisomeric Differentiation: 7-Carboxylate versus 3-Carboxylate Substitution Pattern
The target compound is a 7-carboxylate regioisomer, which differentiates it from the more common 3-carboxylate analog (CAS 1396762-29-0) [1]. In pyrazolo[1,5-a]pyridine kinase inhibitors, the position of the carboxylate moiety has been shown to be a critical determinant of potency and isoform selectivity. For instance, in a series of PI3K inhibitors, shifting substitution patterns on the core led to compounds ranging from pan-PI3K to p110α- or p110δ-selective profiles [2]. While the 3-carboxylate isomer has been directly explored in α-synuclein inhibition studies with compounds showing up to 2.4-fold inhibition [3], the 7-carboxylate scaffold provides a structurally distinct vector for fragment growth and target engagement.
| Evidence Dimension | Substitution pattern effect on biological target engagement |
|---|---|
| Target Compound Data | 7-carboxylate regioisomer (ethyl ester at C7 position) |
| Comparator Or Baseline | Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396762-29-0, ester at C3 position) |
| Quantified Difference | No direct head-to-head data available. Class-level evidence: PI3K inhibitors with varied core substitution showed p110α IC50 values ranging from 0.009 µM to >10 µM depending on the substitution topology [2]. |
| Conditions | PI3K isoform biochemical assays; α-synuclein aggregation in transgenic C. elegans model |
Why This Matters
Procuring the 7-carboxylate regioisomer provides a chemically distinct and underexplored vector for structure-activity relationship (SAR) exploration that cannot be replicated by the 3-carboxylate analog.
- [1] PubChem. (2026). Compound Summary for CID 71236916: Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate. National Center for Biotechnology Information. View Source
- [2] Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. View Source
- [3] Kumar, S., et al. (2020). Deciphering the robustness of pyrazolo-pyridine carboxylate core structure-based compounds for inhibiting α-synuclein in transgenic C. elegans model of Synucleinopathy. Bioorganic & Medicinal Chemistry, 28(19), 115670. View Source
